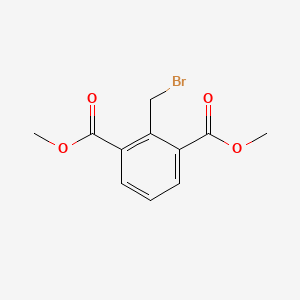

Dimethyl 2-(bromomethyl)isophthalate

Description

Properties

IUPAC Name |

dimethyl 2-(bromomethyl)benzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJSSQZVMROWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The bromination proceeds via a radical chain mechanism:

Standard Protocol

Table 1: Optimization of Bromination Parameters

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| NBS Equiv | 1.0–1.2 | 1.05 | Maximizes conversion |

| AIBN Loading (%) | 0.05–0.2 | 0.1 | Balances initiation vs. side reactions |

| Solvent | CCl₄, benzene, DCM | CCl₄ | Enhances radical stability |

| Reaction Time (h) | 2–8 | 3 | Completes reaction without degradation |

Esterification of 2-(Bromomethyl)Isophthalic Acid

An alternative route involves esterifying 2-(bromomethyl)isophthalic acid with methanol.

Acid-Catalyzed Esterification

Challenges and Solutions

-

Low Solubility : 2-(Bromomethyl)isophthalic acid exhibits poor solubility in methanol.

-

Byproduct Formation : Over-esterification or dehydration.

-

Mitigation : Control reaction time and acid concentration.

-

Direct Bromomethylation of Isophthalate Esters

Industrial-scale methods often employ direct bromomethylation using HBr or PBr₃.

HBr/Sulfuric Acid Method

PBr₃-Mediated Bromination

Table 2: Comparison of Bromomethylation Methods

| Method | Cost | Scalability | Purity | Environmental Impact |

|---|---|---|---|---|

| NBS/AIBN | High | Moderate | >95% | Moderate (CCl₄ use) |

| HBr/H₂SO₄ | Low | High | 90–92% | High (corrosive waste) |

| PBr₃ | Medium | High | 93–95% | Moderate |

Catalytic Advances and Green Chemistry Approaches

Photocatalytic Bromination

Recent studies demonstrate visible-light-driven bromination using eosin Y as a photocatalyst:

Solvent-Free Mechanochemical Synthesis

Ball milling techniques reduce solvent use:

-

Reagents : Dimethyl 2-methylisophthalate, NBS, NaHCO₃ (base).

-

Conditions : 30 Hz, 2 hours.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(bromomethyl)isophthalate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions:

Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: Conducted in anhydrous conditions to prevent side reactions.

Hydrolysis: Carried out using aqueous acid or base at reflux temperatures.

Major Products:

Nucleophilic substitution: Produces substituted isophthalates.

Reduction: Yields diols.

Hydrolysis: Results in isophthalic acid derivatives.

Scientific Research Applications

Organic Synthesis

Dimethyl 2-(bromomethyl)isophthalate serves as a versatile building block in organic synthesis. Its bromomethyl group can undergo nucleophilic substitution reactions, allowing for the formation of carbon-nitrogen or carbon-sulfur bonds with various nucleophiles such as amines and thiols. This property enables the construction of complex molecules necessary for pharmaceuticals and agrochemicals.

Polymer Chemistry

The compound is utilized in polymer chemistry for synthesizing advanced materials. It can be incorporated into polymer backbones, enhancing their properties through functional group modifications. For instance, it can be employed in creating copolymers that exhibit improved thermal stability and mechanical strength .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its biological activities. Studies indicate that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism, suggesting potential applications in drug development and therapeutic interventions against various diseases .

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown IC50 values ranging from 30-180 nM against KB3-1 and RPMI 8402 cell lines. Furthermore, in vivo studies using xenograft models indicated a tumor control percentage of approximately 27.7%, highlighting its potential as an anticancer agent .

Inflammation Modulation

Compounds similar to this compound have been investigated for their ability to modulate inflammatory responses. Research indicates that these compounds can influence pathways related to pulmonary fibrosis, showcasing their therapeutic potential beyond oncology .

Mechanism of Action

The mechanism of action of dimethyl 2-(bromomethyl)isophthalate involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity makes it useful in modifying molecular structures and studying biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical properties of dimethyl 2-(bromomethyl)isophthalate and its analogs:

Key Observations :

- Bromine Substitution: The bromomethyl group increases molecular weight and density compared to non-brominated analogs (e.g., dimethyl isophthalate).

- Vapor Pressure: Brominated derivatives exhibit lower vapor pressures than non-brominated esters due to increased molecular mass and polarity .

- Stability : Brominated compounds require stricter storage conditions to prevent degradation .

Environmental Fate and Biodegradability

- Biodegradation: Dimethyl isophthalate: Achieves 94–102% theoretical BOD in 14 days using activated sludge, indicating high biodegradability . Brominated Derivatives: Bromine substituents hinder microbial degradation. For example, Burkholderia sp. DA2 degrades dimethyl phthalate (DMP) and dimethyl terephthalate (DMT) completely but stalls at mono-methyl intermediates for dimethyl isophthalate (DMI) . Bromine likely exacerbates this resistance.

- Atmospheric Fate : Brominated esters exhibit gas-particle partitioning, with vapor-phase dominance due to low vapor pressures (e.g., 9.6 × 10⁻³ mmHg for dimethyl isophthalate) .

Biological Activity

Dimethyl 2-(bromomethyl)isophthalate (DM2BMI) is an organic compound belonging to the isophthalate family, characterized by its molecular formula . This compound has garnered attention due to its diverse biological activities, which are primarily attributed to the presence of the bromomethyl group at the second position of the isophthalate structure. This article explores the biological activity of DM2BMI, highlighting its antibacterial properties, potential applications in medicinal chemistry, and relevant research findings.

DM2BMI is typically synthesized through a multi-step process involving bromination and esterification reactions. The unique positioning of the bromomethyl group enhances its reactivity, allowing for selective reactions that are beneficial in various applications, including polymer chemistry and drug development.

Biological Activities

1. Antibacterial Properties

Research indicates that DM2BMI exhibits significant antibacterial activity against a range of bacterial strains. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis. In laboratory studies, DM2BMI has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

2. Cytotoxicity Studies

Cytotoxicity assays have demonstrated that DM2BMI can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for several types of cancer cells, indicating that DM2BMI may serve as a lead compound for developing new anticancer therapies .

3. Anti-inflammatory Effects

In vitro studies have suggested that DM2BMI possesses anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for further investigation in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the biological activity of DM2BMI, it is useful to compare it with other compounds within the isophthalate family:

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Dimethyl 3-(bromomethyl)isophthalate | C11H11BrO4 | Different reactivity profile due to bromomethyl at 3-position |

| Dimethyl 4-(bromomethyl)isophthalate | C11H11BrO4 | Potential for different polymerization behavior |

| Dimethyl terephthalate | C10H10O4 | Lacks bromine; widely used in polyester production |

| Dimethyl 5-(bromomethyl)isophthalate | C11H11BrO4 | Similar structure but with different functional properties |

The specific positioning of the bromomethyl group in DM2BMI significantly influences its reactivity compared to these related compounds. This positioning allows for selective reactions that can lead to diverse applications in medicinal synthesis and polymer chemistry.

Case Studies

Several case studies have been conducted to assess the biological activity of DM2BMI:

- Study on Antibacterial Efficacy : In a controlled laboratory setting, DM2BMI was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential utility in clinical settings.

- Cytotoxicity Assessment : A study evaluating the effects of DM2BMI on human cancer cell lines revealed that treatment with varying concentrations led to significant reductions in cell viability, particularly in breast cancer cells (MCF-7), with an IC50 value determined at approximately 15 µM .

- Anti-inflammatory Mechanism Investigation : Research exploring the anti-inflammatory effects of DM2BMI demonstrated a reduction in nitric oxide production in macrophage cells stimulated with lipopolysaccharides (LPS), indicating its potential role as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for dimethyl 2-(bromomethyl)isophthalate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of dimethyl isophthalate derivatives. For example, dimethyl isophthalate (precursor) is synthesized by heating 5-carbomethoxy-2-pyrone with methyl propiolate in xylene at reflux (~140°C) for 90 hours, followed by recrystallization from Skellysolve B or ethanol to isolate isomers . Bromination may involve N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Key parameters include solvent polarity (e.g., CCl₄ vs. THF), temperature, and stoichiometric ratios of brominating agents.

- Data : In related syntheses, dimethyl terephthalate and isophthalate isomers were obtained in a 3:2 ratio with a combined yield of 40% after recrystallization .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology : Use a combination of NMR (¹H/¹³C), IR spectroscopy, and HPLC. For example:

- NMR : Compare methyl ester proton signals (δ ~3.8–3.9 ppm) and bromomethyl protons (δ ~4.3–4.5 ppm). Aromatic protons in the isophthalate moiety appear as distinct multiplets (δ ~7.5–8.5 ppm) .

- IR : Confirm ester C=O stretches (~1720 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹).

- HPLC : Monitor purity using reverse-phase columns (C18) with UV detection at 254 nm.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, temperature)?

- Methodology : Conduct accelerated stability studies by storing samples in amber vials (vs. clear glass) at 4°C, 25°C, and 40°C. Monitor degradation via HPLC and track bromine loss using ion chromatography.

- Key Insight : Brominated esters are prone to light-induced decomposition; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) may mitigate degradation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., isomerization, debromination) be controlled during synthesis?

- Methodology : Use kinetic vs. thermodynamic control strategies. For example:

- Low-temperature bromination (0–10°C) minimizes thermal isomerization.

- Radical scavengers (e.g., TEMPO) suppress undesired radical chain reactions.

- Solvent screening : Polar aprotic solvents (e.g., DMF) favor bromomethylation over elimination .

- Data Contradiction : Yields may drop at lower temperatures due to incomplete reactivity; balance between selectivity and efficiency is critical.

Q. What advanced spectroscopic or computational methods resolve ambiguities in structural elucidation?

- Methodology :

- X-ray crystallography : Resolves positional isomerism (e.g., ortho vs. para bromination artifacts).

- DFT calculations : Predict NMR chemical shifts and optimize geometry for comparison with experimental data .

Q. How do steric and electronic effects of the bromomethyl group influence reactivity in downstream applications (e.g., cross-coupling)?

- Methodology : Compare reaction rates with non-brominated analogs in Suzuki-Miyaura or Ullmann couplings. Use Hammett plots to correlate substituent effects (σ values) with catalytic turnover.

- Key Insight : The electron-withdrawing bromine may enhance oxidative addition in Pd-catalyzed reactions but increase steric hindrance for bulky substrates .

Q. What strategies address contradictory data in thermal decomposition studies (e.g., TGA vs. DSC results)?

- Methodology :

- Multi-method validation : Combine TGA (mass loss), DSC (enthalpic changes), and evolved gas analysis (GC-MS) to distinguish decomposition pathways.

- Isoconversional analysis (e.g., Kissinger method) quantifies activation energies and resolves kinetic discrepancies .

Tables for Key Data

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.